molecular formula C11H12INO B7975872 3-Iodo-N-(1-methylcyclopropyl)benzamide

3-Iodo-N-(1-methylcyclopropyl)benzamide

Cat. No.: B7975872
M. Wt: 301.12 g/mol
InChI Key: XNDQPKMWBGGQGZ-UHFFFAOYSA-N
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Description

3-Iodo-N-(1-methylcyclopropyl)benzamide is a benzamide derivative featuring a 3-iodo substituent on the aromatic ring and a 1-methylcyclopropyl group attached to the amide nitrogen. The methylcyclopropyl moiety may confer unique steric constraints, influencing conformational flexibility and interactions with biological targets or catalysts.

Properties

IUPAC Name

3-iodo-N-(1-methylcyclopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-11(5-6-11)13-10(14)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDQPKMWBGGQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(1-methylcyclopropyl)benzamide can be achieved through several synthetic routes. One common method involves the iodination of a benzamide precursor using iodine or an iodine-containing reagent. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzamide ring.

Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple an aryl halide with an organoboron compound, resulting in the formation of the desired iodo-substituted benzamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(1-methylcyclopropyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the iodine atom or other functional groups.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

3-Iodo-N-(1-methylcyclopropyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the formation of more complex molecules through various chemical reactions.

    Biology: It may be used in the study of biological processes and pathways, particularly those involving iodine-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-N-(1-methylcyclopropyl)benzamide depends on its specific application. In chemical reactions, the iodine atom plays a crucial role in facilitating various transformations, such as substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between 3-Iodo-N-(1-methylcyclopropyl)benzamide and related benzamide derivatives:

Compound Name Substituents (Aromatic Ring) Amide Nitrogen Group Molecular Weight (g/mol) Key Functional Groups Reference
This compound 3-Iodo 1-Methylcyclopropyl Not provided Iodo, cyclopropane Target
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl Not provided Hydroxy, tertiary alcohol
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None 2-(3,4-Dimethoxyphenyl)ethyl Not provided Dimethoxy, phenethyl
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 2-Hydroxy 2-(3,4-Methoxyphenyl)ethyl Not provided Hydroxy, dimethoxy
3-Iodo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide 3-Iodo 4-(4-Methylpiperidinylsulfonyl) 484.35 Iodo, sulfonyl, piperidine
2-Iodo-N-[3-(1-methylethoxy)phenyl]benzamide 2-Iodo 3-Isopropoxyphenyl 369.21 Iodo, isopropoxy

Key Observations :

  • Iodo Position : The 3-iodo substituent in the target compound contrasts with the 2-iodo position in the isopropoxy analog . This positional isomerism may alter electronic distribution (e.g., directing effects in electrophilic substitution) and steric interactions.
  • Amide Nitrogen Groups: The 1-methylcyclopropyl group in the target compound is smaller and more rigid than the piperidinylsulfonyl group in or the phenethyl groups in .
  • Functional Groups : Unlike Rip-B and Rip-D, which contain methoxy or hydroxy groups , the target lacks oxygen-based substituents, possibly reducing hydrogen-bonding capacity but enhancing lipophilicity.

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) Key Spectral Data (1H/13C NMR, IR) Reference
Rip-B 90 Aromatic protons at δ 7.2–7.4 ppm
Rip-D 96 Hydroxy proton at δ 10.2 ppm
2-Iodo-N-[3-(1-methylethoxy)phenyl]benzamide Not provided Isopropoxy CH3 at δ 1.3 ppm (1H NMR)
Compound 23 177–179 Methoxy signal at δ 3.8 ppm (1H NMR)

Insights :

  • Melting points for benzamides with bulky groups (e.g., Compound 23 at 177–179°C ) are higher than those with smaller substituents (Rip-B at 90°C ). The target compound’s melting point may fall within this range, depending on crystallinity.
  • The 3-iodo substituent would likely produce distinct 1H NMR shifts (e.g., deshielding of adjacent protons) and IR peaks (C–I stretch ~500 cm⁻¹).

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